molecular formula C17H23NO4 B14283663 2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate CAS No. 150668-31-8

2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14283663
CAS No.: 150668-31-8
M. Wt: 305.4 g/mol
InChI Key: TYFVBNSLMWINAW-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C17H23NO4. It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylhexyl group, and the hydrogen atom of the phenyl group is substituted with a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-(4-nitrophenyl)prop-2-enoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is obtained through distillation and purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3

Properties

CAS No.

150668-31-8

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-ethylhexyl 3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C17H23NO4/c1-3-5-6-14(4-2)13-22-17(19)12-9-15-7-10-16(11-8-15)18(20)21/h7-12,14H,3-6,13H2,1-2H3

InChI Key

TYFVBNSLMWINAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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